molecular formula C8H12N4O2 B1427982 4-(3-nitro-1H-pyrazol-1-yl)piperidine CAS No. 1247136-53-3

4-(3-nitro-1H-pyrazol-1-yl)piperidine

Cat. No. B1427982
M. Wt: 196.21 g/mol
InChI Key: JZASINRZAINZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-nitro-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C8H12N4O2 . It is related to tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate, which has a molecular weight of 296.33 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as 4-(3-nitro-1H-pyrazol-1-yl)piperidine, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of 4-(3-nitro-1H-pyrazol-1-yl)piperidine consists of a piperidine ring attached to a 3-nitro-1H-pyrazol group . The InChI code for this compound is 1S/C8H12N4O2/c13-12(14)8-5-6-11(9-8)7-2-1-3-10-4-7/h5-7,10H,1-4H2 .

Scientific Research Applications

Role in Crizotinib Synthesis This compound serves as a key intermediate in the synthesis of Crizotinib, an important medication used in cancer treatment. A study reported a robust three-step synthesis process that efficiently produces this intermediate, crucial for Crizotinib's production (Fussell et al., 2012).

Development of Nitroxyl Radicals The synthesis of nitroxyl radicals, which include piperidine nitroxyl radicals, has been studied for their potential as antioxidants, contrast agents, and polymerization mediators. The research focused on improving synthetic routes for these radicals to enhance stability, particularly against reduction by reductants like Ascorbic Acid (Kinoshita et al., 2009).

Insecticidal Activity Piperidine derivatives, including those related to 4-(3-nitro-1H-pyrazol-1-yl)piperidine, have shown promising insecticidal activities. New piperidine thiazole compounds were synthesized and displayed significant lethal rates against armyworms, indicating their potential use in pest control (Ding et al., 2019).

Future Directions

The future directions for research on 4-(3-nitro-1H-pyrazol-1-yl)piperidine and related compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the exploration of their potential applications in various fields of science could be a promising area of study .

properties

IUPAC Name

4-(3-nitropyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c13-12(14)8-3-6-11(10-8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZASINRZAINZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-nitro-1H-pyrazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-nitro-1H-pyrazol-1-yl)piperidine
Reactant of Route 2
4-(3-nitro-1H-pyrazol-1-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(3-nitro-1H-pyrazol-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(3-nitro-1H-pyrazol-1-yl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(3-nitro-1H-pyrazol-1-yl)piperidine
Reactant of Route 6
Reactant of Route 6
4-(3-nitro-1H-pyrazol-1-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.